Lysine 4-nitroanilide

Beschreibung

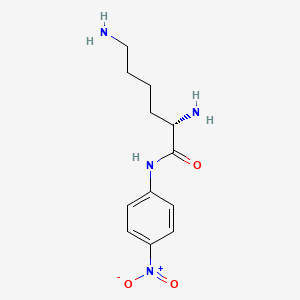

Structure

3D Structure

Eigenschaften

CAS-Nummer |

6184-11-8 |

|---|---|

Molekularformel |

C12H18N4O3 |

Molekulargewicht |

266.30 g/mol |

IUPAC-Name |

(2S)-2,6-diamino-N-(4-nitrophenyl)hexanamide |

InChI |

InChI=1S/C12H18N4O3/c13-8-2-1-3-11(14)12(17)15-9-4-6-10(7-5-9)16(18)19/h4-7,11H,1-3,8,13-14H2,(H,15,17)/t11-/m0/s1 |

InChI-Schlüssel |

VUUNELJIFNFWJC-NSHDSACASA-N |

Isomerische SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCCCN)N)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC(=CC=C1NC(=O)C(CCCCN)N)[N+](=O)[O-] |

Aussehen |

Solid powder |

Andere CAS-Nummern |

19826-45-0 6184-11-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

lysine 4-nitroanilide lysine 4-nitroanilide, (S)-isomer lysyl-p-nitroanilide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Lysine 4-Nitroanilide as a Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine (B10760008) 4-nitroanilide (more commonly, L-Lysine p-nitroanilide or L-Lys-pNA) is not a pharmacologically active agent but a critical tool in biochemistry and cell biology. It serves as a chromogenic substrate for the quantitative determination of the activity of specific proteases. Its "mechanism of action" lies in its ability to be enzymatically cleaved, releasing a colored compound that can be easily measured. This guide provides an in-depth overview of this mechanism, relevant quantitative data, and detailed experimental protocols for its use.

Core Principle: The Chromogenic Reaction

The utility of L-Lys-pNA is centered on a straightforward enzymatic reaction. The substrate itself is a synthetic molecule composed of an L-lysine residue linked to a p-nitroaniline (pNA) group via an amide bond.[1][2] This intact molecule is colorless.

Certain proteases, particularly trypsin and trypsin-like serine proteases, recognize the lysine residue.[3] These enzymes catalyze the hydrolysis of the amide bond, cleaving the substrate into two products: L-lysine and free p-nitroaniline.[1] While the substrate is colorless, the released p-nitroaniline has a distinct yellow color in solution, with a maximum absorbance at a wavelength of 405-410 nm.

The rate of the formation of this yellow color is directly proportional to the enzymatic activity under conditions where the substrate is not limiting. By measuring the change in absorbance over time with a spectrophotometer or microplate reader, one can precisely quantify the activity of the enzyme of interest.[1]

Enzyme Specificity

L-Lys-pNA is primarily a substrate for trypsin-like serine proteases that exhibit a strong preference for cleaving peptide bonds C-terminal to basic amino acid residues, namely lysine (K) and arginine (R).[4]

-

Trypsin: The archetypal enzyme for which L-Lys-pNA is a substrate. The specificity of trypsin is dictated by an aspartate residue (Asp189) at the base of its S1 specificity pocket, which forms an ionic bond with the positively charged side chain of the lysine residue.[5]

-

Plasmin: A crucial serine protease in the fibrinolytic system, responsible for dissolving blood clots. Plasmin also cleaves after lysine and arginine residues and can be assayed using lysine-based nitroanilide substrates.[6]

-

Other Enzymes: Other enzymes, such as certain aminopeptidases and proteases from various organisms (e.g., Lactococcus lactis), have also been shown to hydrolyze L-Lys-pNA.[7][8]

It is important to note that experimental conditions such as pH can significantly affect enzyme activity and specificity.[9]

Quantitative Data: Kinetic Parameters

The efficiency of an enzyme's catalysis on a substrate is described by the Michaelis-Menten kinetic parameters: KM (Michaelis constant), kcat (turnover number), and the specificity constant (kcat/KM). These values are crucial for comparing enzyme performance and for designing robust assays.

The tables below summarize kinetic parameters for the hydrolysis of a protected variant of L-Lys-pNA by trypsin at various pH values.

Table 1: Kinetic Parameters for Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-L-lysine p-nitroanilide at 25°C [5][10][11]

| pH | KM (mM) | Vmax (μM s-1) | kcat/KM (μs-1) |

| 3.13 | 34.6 ± 10.5 | 0.0768 ± 0.0207 | 2.22 ± 0.9 |

| 3.82 | 24.5 ± 9.2 | 0.388 ± 0.094 | 15.8 ± 7.0 |

| 4.40 | 13.8 ± 2.1 | 0.444 ± 0.037 | 32.3 ± 5.7 |

| 5.98 | 6.51 ± 0.95 | 0.344 ± 0.029 | 52.8 ± 8.9 |

| 6.94 | 0.512 ± 0.039 | 0.202 ± 0.005 | 395 ± 32 |

| 9.05 | 0.394 ± 0.027 | 0.182 ± 0.005 | 463 ± 34 |

Data adapted from studies on N-α-benzyloxycarbonyl-L-lysine p-nitroanilide.

Table 2: Key Ionization Constants (pKa) Influencing Trypsin Activity [5][10][11]

| Parameter | pKa Value(s) | Assigned Residue(s) |

| kcat/KM | 6.75 ± 0.09 and 4.10 ± 0.13 | Histidine-57 and Aspartate-189 in the active site |

| kcat (Acylation rate, k2) | 4.81 ± 0.15 and 4.23 ± 0.19 | Influenced by protonation events affecting the catalytic process |

These pKa values highlight the pH-dependent nature of the enzyme's catalytic efficiency, which is maximal at alkaline pH.[5][10][11]

Detailed Experimental Protocols

Protocol 1: General Trypsin Activity Assay

This protocol provides a template for measuring trypsin activity in a 96-well plate format.

1. Materials and Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

-

Substrate Stock Solution: 100 mM L-Lysine p-nitroanilide dihydrochloride (B599025) in DMSO or deionized water. Store protected from light.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).

-

Trypsin Solution: Prepare a stock solution of purified trypsin (e.g., 1 mg/mL) in 1 mM HCl to maintain stability.[9] Dilute to the desired working concentration in Assay Buffer immediately before use.

-

96-well clear, flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

2. Experimental Workflow:

3. Procedure:

-

Set up the microplate by adding reagents to "Test" wells and "Blank" (no enzyme) wells. A typical final volume is 200 µL.

-

Add Assay Buffer to all wells.

-

Add the enzyme solution to the "Test" wells and an equal volume of Assay Buffer to the "Blank" wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the Working Substrate Solution to all wells. Mix gently.

-

Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 10 to 30 minutes.

4. Data Analysis:

-

For each well, plot absorbance versus time. The initial, linear portion of this curve represents the initial velocity (v₀).

-

Calculate the rate of reaction (ΔAbs/min) from the slope of this linear portion.

-

Subtract the rate of the blank (non-enzymatic hydrolysis) from the rate of the test samples.

-

Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where:

-

A is the absorbance

-

ε is the molar extinction coefficient of p-nitroaniline (~9,960 M⁻¹cm⁻¹)[1]

-

c is the concentration of pNA (M)

-

l is the path length of the cuvette or well (cm)

-

Applications in Research and Drug Development

-

Enzyme Characterization: Used to determine the kinetic properties of purified proteases.

-

High-Throughput Screening (HTS): The simplicity and continuous nature of the assay make it ideal for screening large libraries of compounds to identify potential protease inhibitors.[1] A reduction in the rate of color formation indicates inhibitory activity.

-

Clinical Diagnostics: Assays for proteases like plasmin are used in clinical settings to assess fibrinolytic activity.

-

Quality Control: Used to measure the activity and specificity of commercial trypsin preparations used in proteomics and cell culture.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. The synthesis of chromogenic peptide substrates containing p-nitroanilides of arginine and lysine, catalyzed by proteinases adsorbed on support material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PeptideCutter [web.expasy.org]

- 5. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The chemical synthesis of the chromogenic substrates, H-D-Val-L-Leu-L-Lys-p-nitroanilide (S2251) and H-D-Ile-L-Pro-L-ARG-p-nitroanilide (S2288) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and characterization of a lysine-p-nitroanilide hydrolase, a broad specificity aminopeptidase, from the cytoplasm of Lactococcus lactis subsp. cremoris AM2 | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 8. Purification and characterization of a lysine-p-nitroanilide hydrolase, a broad specificity aminopeptidase, from the cytoplasm of Lactococcus lactis subsp. cremoris AM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nonspecific cleavages arising from reconstitution of trypsin under mildly acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Chemical properties of L-Lysine p-nitroanilide dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

L-Lysine p-nitroanilide dihydrobromide is a synthetic chromogenic substrate extensively utilized in biochemical assays to determine the activity of various proteases. Its specific structure allows for the sensitive detection of enzymes that exhibit specificity for lysine (B10760008) residues, such as trypsin, plasmin, and various aminopeptidases. This guide provides an in-depth overview of its chemical properties, reactivity, and application in experimental protocols.

Core Chemical and Physical Properties

L-Lysine p-nitroanilide dihydrobromide is a white to off-white powder.[1] It is recognized for its utility in ligand binding assays and as a substrate for studying the kinetics and specificity of various proteinases.[2][3]

| Property | Value | Reference |

| Chemical Name | L-Lysine p-nitroanilide dihydrobromide | [1] |

| Molecular Formula | C₁₂H₁₈N₄O₃ · 2HBr | [1] |

| Molecular Weight | 428.12 g/mol | [1][2] |

| CAS Number | 40492-96-4 | [1][2] |

| Appearance | White to off-white powder | [1][2] |

| Purity (Assay) | ≥98% (TLC) | [1] |

Solubility and Stability

Proper handling and storage are crucial for maintaining the integrity of the compound.

| Parameter | Details | Reference |

| Solubility | Soluble in water (1 mg/ml), yielding a clear, colorless solution. | [4] |

| Storage Temperature | 2-8°C | [1][2] |

| Stability | Unstable during purification at 4°C; stability is improved with the inclusion of glycerol (B35011) and dithiothreitol (B142953) in buffers. Stock solutions in water (adjusted to pH 4) are stable for over a year when stored at -20°C. | [4][5] |

Reactivity and Biological Applications

The primary application of L-lysine p-nitroanilide is as a chromogenic substrate for proteolytic enzymes. The enzymatic cleavage of the amide bond between the L-lysine residue and the p-nitroaniline moiety releases the yellow-colored p-nitroaniline. The rate of its formation, which can be monitored spectrophotometrically at 405 nm, is directly proportional to the enzyme's activity.[4]

This compound is a substrate for enzymes including:

-

Trypsin : Used to evaluate the amidase activity of trypsin.[2]

-

Lysine Aminopeptidases : Can be used to study the specificity and kinetics of these enzymes.[2][3]

-

Plasmin : While other substrates like H-D-Val-L-Leu-L-Lys-p-nitroanilide (S2251) are commonly used for plasminogen activation assays, the principle of p-nitroaniline release is the same.[6]

-

Lysine-p-nitroanilide hydrolase : A broad-specificity aminopeptidase (B13392206) from Lactococcus lactis has been purified using its activity on this substrate.[5]

Recent studies have also explored other biological effects, indicating that lysine-p-nitroanilide can impair cellular energetics by disrupting mitochondrial homeostasis and reducing glycolysis.[7] It acts as an in vitro inhibitor of α-aminoadipic semialdehyde synthase, an essential enzyme in lysine metabolism.[7]

Enzymatic Hydrolysis Pathway

The core of its utility lies in a simple enzymatic reaction that produces a quantifiable colored product.

Spectral Properties

The spectral properties of L-lysine p-nitroanilide are dominated by the p-nitroaniline chromophore upon hydrolysis. The UV-Vis absorption of the parent L-lysine molecule is characterized by a strong absorption band between 205 and 250 nm.[8][9][10] However, for assay purposes, the critical value is the molar extinction coefficient of the released p-nitroaniline.

| Spectral Data | Details | Reference |

| UV-Vis Absorption (Hydrolyzed Product) | The hydrolysis product, p-nitroaniline, is monitored at 405 nm . | [4][6] |

| Molar Extinction Coefficient (ε) of p-nitroaniline | 9,920 M⁻¹cm⁻¹ | [4] |

| ¹H NMR of L-Lysine (in D₂O) | Shifts (ppm): 3.756, 3.029, 1.95 to 1.43 | [11] |

| ¹³C NMR of L-Lysine (in Water, pH 7.0) | Shifts (ppm): 177.29, 57.39, 42.00, 32.65, 29.15, 24.08 | [12] |

Experimental Protocols

General Protocol for Protease Activity Assay

This protocol provides a general framework for measuring the activity of a protease like trypsin using L-Lysine p-nitroanilide dihydrobromide. Concentrations and incubation times should be optimized for the specific enzyme and experimental conditions.

1. Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂).

-

Substrate Stock Solution: Prepare a stock solution of L-Lysine p-nitroanilide dihydrobromide in deionized water or the assay buffer. The final concentration in the assay typically ranges from 0.1 to 1 mM.

-

Enzyme Solution: Prepare a stock solution of the enzyme (e.g., trypsin) in the assay buffer. The concentration should be determined empirically to ensure a linear rate of reaction over the desired time course.

2. Assay Procedure:

-

Set up a 96-well microplate or cuvettes.

-

To each well/cuvette, add the assay buffer.

-

Add the substrate solution to reach the desired final concentration.

-

Pre-incubate the plate/cuvettes at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the enzyme solution to each well/cuvette.

-

Immediately begin monitoring the absorbance at 405 nm using a microplate reader or spectrophotometer.

3. Data Analysis:

-

Record the absorbance at regular intervals (e.g., every 30-60 seconds) for a period during which the reaction rate is linear.

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law:

-

Rate (mol/min) = (ΔAbs/min) / (ε * l)

-

Where:

-

ε is the molar extinction coefficient of p-nitroaniline (9,920 M⁻¹cm⁻¹).[4]

-

l is the path length of the cuvette or well (in cm).

-

-

Experimental Workflow Diagram

References

- 1. L -Lysine p-nitroanilide 40492-96-4 [sigmaaldrich.com]

- 2. L -Lysine p-nitroanilide 40492-96-4 [sigmaaldrich.com]

- 3. L -Lysine p-nitroanilide 40492-96-4 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Purification and characterization of a lysine-p-nitroanilide hydrolase, a broad specificity aminopeptidase, from the cytoplasm of Lactococcus lactis subsp. cremoris AM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inactivation of the lysine binding sites of human plasminogen (hPg) reveals novel structural requirements for the tight hPg conformation, M-protein binding, and rapid activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysine p-nitroanilide impairs cellular energetics and potentiates statin-induced cytotoxicity in RD rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. UV-Vis Spectrum of Lysine | SIELC Technologies [sielc.com]

- 11. L-Lysine(56-87-1) 1H NMR [m.chemicalbook.com]

- 12. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Hydrolysis of Lysine 4-Nitroanilide: A Technical Guide for Protease Activity Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic hydrolysis of chromogenic substrates is a fundamental technique in biochemical and pharmaceutical research for the characterization of protease activity. Among these substrates, Lysine (B10760008) 4-nitroanilide (Lys-pNA) and its derivatives serve as valuable tools for assaying the activity of a variety of proteases that exhibit specificity for lysine residues. This technical guide provides an in-depth overview of the principles, experimental protocols, and quantitative data associated with the hydrolysis of Lysine 4-nitroanilide by several key proteases.

The core principle of this assay lies in the cleavage of the amide bond between the lysine residue and the p-nitroanilide moiety by a protease. This enzymatic reaction releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at approximately 405 nm. The rate of p-nitroaniline release is directly proportional to the enzymatic activity under defined conditions. This straightforward and sensitive method is widely employed for enzyme kinetics studies, inhibitor screening, and quality control in drug development.

Quantitative Data on Protease-Mediated Hydrolysis of p-Nitroanilide Substrates

The kinetic parameters of protease-catalyzed hydrolysis of this compound and similar substrates are crucial for comparing enzyme efficiency and specificity. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Below is a summary of kinetic data for the hydrolysis of various p-nitroanilide substrates by different proteases.

| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |

| Trypsin | N-α-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA) | 394 ± 27 | 0.182 ± 0.005 | 463 ± 34 | pH 9.05, 25°C[1] |

| N-α-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA) | 512 ± 39 | 0.202 ± 0.005 | 395 ± 32 | pH 6.94, 25°C[1] | |

| Human Tissue Kallikrein (hK1) | D-valyl-L-leucyl-L-arginine p-nitroanilide | 12.0 ± 0.8 | 0.807 (48.4 min⁻¹) | 6.7 x 10⁴ | pH 9.0, 37°C[2] |

| α-Chymotrypsin | Suc-Gly-Gly-Phe-4-nitroanilide | - | Increased ~20-fold with modified lysozyme (B549824) | - | -[3] |

| Human Cathepsin B | Abz-FSQPMKRLTLGNTTQ-EDDnp | - | - | 75,000 | -[4] |

Note: The table includes data for structurally related p-nitroanilide substrates to provide a broader context for protease specificity.

Experimental Protocols

A generalized experimental protocol for assaying protease activity using a this compound substrate is provided below. This can be adapted for specific proteases and experimental goals.

General Spectrophotometric Assay for Protease Activity

Objective: To determine the enzymatic activity of a protease by measuring the rate of hydrolysis of a lysine-containing p-nitroanilide substrate.

Materials:

-

Protease solution of unknown activity

-

This compound substrate (e.g., D-Val-Leu-Lys-p-nitroanilide)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂)

-

Spectrophotometer (capable of reading absorbance at 405 nm)

-

Cuvettes or 96-well microplate

-

Incubator or temperature-controlled spectrophotometer chamber (e.g., 37°C)

Procedure:

-

Prepare Reagents:

-

Prepare the Assay Buffer and equilibrate to the desired temperature (e.g., 37°C).

-

Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., water or DMSO) and then dilute it to the desired final concentration in the Assay Buffer.

-

Prepare serial dilutions of the protease sample in the Assay Buffer.

-

-

Assay Setup:

-

In a cuvette or microplate well, add the appropriate volume of Assay Buffer.

-

Add the substrate solution to the buffer.

-

Equilibrate the mixture to the assay temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiate the Reaction:

-

Add a small volume of the protease solution to the substrate mixture to initiate the enzymatic reaction.

-

Mix the contents thoroughly but gently.

-

-

Measure Absorbance:

-

Immediately begin monitoring the change in absorbance at 405 nm over a set period (e.g., 5-10 minutes). Record readings at regular intervals.

-

The rate of increase in absorbance is proportional to the rate of p-nitroaniline release.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance versus time plot.

-

Convert the rate of absorbance change to the rate of product formation using the molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹ at 410 nm or 9,920 M⁻¹cm⁻¹ at 405 nm).[5][6]

-

Enzyme activity can then be expressed in units, where one unit is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

-

Detailed Protocol for Plasmin Activity Assay

A specific protocol for determining plasmin activity using D-Val-Leu-Lys-p-nitroanilide is as follows.

Reagents:

-

Buffer: 10 mM Potassium Phosphate, 70 mM Sodium Phosphate, 100 mM Lysine, pH 7.5 at 37°C.

-

Substrate Solution: 6.5 mM D-Val-Leu-Lys-p-nitroanilide dihydrochloride (B599025) in Buffer.

-

Plasmin Solution: 0.025-0.10 Unit/mL in cold purified water.

Procedure:

-

Pipette 1.00 mL of Buffer and 0.25 mL of Substrate Solution into a cuvette.

-

Incubate at 37°C for 3-5 minutes.

-

Add 0.10 mL of the Plasmin Solution to the cuvette, mix by inversion, and immediately start recording the increase in absorbance at 405 nm for approximately 10 minutes.

-

Calculate the change in absorbance per minute (ΔA405nm/minute) from the linear portion of the curve for both the test sample and a blank (containing water instead of the enzyme solution).

Visualization of Key Processes

Experimental Workflow for Protease Assay

The following diagram illustrates the general workflow for a protease assay using a chromogenic substrate like this compound.

Caption: A flowchart outlining the key steps in a typical protease assay using a chromogenic substrate.

Serine Protease Catalytic Mechanism

The hydrolysis of the peptide bond in this compound by serine proteases like trypsin follows a well-established catalytic mechanism involving a catalytic triad (B1167595) (typically Serine, Histidine, and Aspartate).

Caption: A diagram illustrating the key steps in the catalytic hydrolysis of a substrate by a serine protease.[7]

Conclusion

The use of this compound and its derivatives provides a robust and sensitive method for the characterization of a wide range of proteases. The data and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to design and execute reliable protease assays. Understanding the kinetic parameters and the underlying catalytic mechanism is essential for interpreting experimental results and for the development of novel therapeutic agents that target protease activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement of alpha-chymotrypsin-catalyzed hydrolysis of specific p-nitroanilide substrates by 4-phenylbutylamine derivative of hen egg-white lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrolysis by cathepsin B of fluorescent peptides derived from human prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

Lysine 4-Nitroanilide: An In-depth Technical Guide to its Application as a Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine (B10760008) 4-nitroanilide (L-pNA) is a synthetic chromogenic substrate widely utilized in biochemical and clinical laboratories for the quantification of proteolytic enzyme activity. Its core structure consists of a lysine residue linked to a p-nitroaniline moiety via an amide bond. The enzymatic cleavage of this bond by specific proteases liberates the yellow-colored p-nitroaniline (pNA), which can be readily measured spectrophotometrically. This property makes Lysine 4-nitroanilide and its derivatives invaluable tools for studying enzyme kinetics, screening for enzyme inhibitors, and developing diagnostic assays. This technical guide provides a comprehensive overview of this compound as a chromogenic substrate, including its core properties, relevant enzymatic reactions, detailed experimental protocols, and its role in key signaling pathways.

Core Properties of this compound

This compound is a colorless or pale yellow powder. The key to its function as a chromogenic substrate lies in the spectral properties of its cleavage product, p-nitroaniline. Upon enzymatic hydrolysis, the liberated p-nitroaniline exhibits a strong absorbance at approximately 405-410 nm, allowing for sensitive and continuous monitoring of enzyme activity.

Table 1: Physicochemical Properties of L-Lysine 4-nitroanilide

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₄O₃ |

| Molecular Weight | 266.30 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water and polar organic solvents |

| Absorbance Maximum (p-nitroaniline) | ~405 nm |

Enzymatic Hydrolysis of this compound

A variety of proteases with specificity for lysine residues at the P1 position can cleave this compound. The general reaction mechanism involves the nucleophilic attack of the enzyme's active site on the carbonyl group of the amide bond, leading to the release of p-nitroaniline and the corresponding amino acid or peptide.

Quantitative Data: Enzyme Kinetics

The efficiency of enzymatic hydrolysis of this compound and its derivatives can be quantified by determining the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). These parameters are crucial for comparing the substrate specificity of different enzymes and for characterizing enzyme inhibitors.

Table 2: Kinetic Parameters of Various Proteases with Lysine-p-Nitroanilide and its Derivatives

| Enzyme | Substrate | Km (µM) | Vmax | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Reference(s) |

| Lysine Aminopeptidase (Kluyveromyces marxianus) | L-Lysine-p-nitroanilide | 330 | 2.2 µmol/min/mg | - | - | 7.0 | |

| Trypsin (Bovine) | Nα-CBZ-L-lysine-p-nitroanilide | 512 (pH 6.94) | - | 0.22 (pH 6.94) | 4.3 x 10² (pH 6.94) | ~8.0 | |

| Human Tissue Kallikrein | D-Val-Leu-Lys-p-nitroanilide | - | - | - | - | - | |

| Plasmin (Human) | D-Val-Leu-Lys-p-nitroanilide | - | - | - | - | 7.4 | |

| Thrombin (Bovine) | Tos-Gly-Pro-Lys-p-nitroanilide | 1300 | - | 1.1 | 8.5 x 10² | 8.3 |

Experimental Protocols

The following provides a generalized methodology for a typical enzyme assay using this compound as a substrate. Specific parameters should be optimized for each enzyme and experimental setup.

Materials and Reagents

-

Enzyme solution: Purified enzyme of interest in a suitable buffer.

-

Substrate stock solution: this compound dissolved in a suitable solvent (e.g., DMSO or water) at a high concentration (e.g., 10-100 mM).

-

Assay buffer: Buffer system appropriate for the optimal activity of the enzyme (e.g., Tris-HCl, HEPES, or phosphate (B84403) buffer). The pH should be optimized for the specific enzyme.

-

Microplate reader or spectrophotometer: Capable of measuring absorbance at 405 nm.

-

96-well microplates (for high-throughput screening) or cuvettes.

General Assay Procedure

-

Prepare the reaction mixture: In each well of a microplate or a cuvette, add the assay buffer.

-

Add the enzyme: Add a specific amount of the enzyme solution to each well/cuvette and mix gently.

-

Pre-incubate: Incubate the plate/cuvette at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the temperature to equilibrate.

-

Initiate the reaction: Add the this compound substrate stock solution to each well/cuvette to reach the desired final concentration. Mix immediately.

-

Monitor absorbance: Immediately start monitoring the increase in absorbance at 405 nm over time using a microplate reader or spectrophotometer. Record data at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).

-

Data analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 8,800 M⁻¹cm⁻¹ at 405 nm), c is the concentration of p-nitroaniline, and l is the path length of the light.

-

For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

-

Signaling Pathways

Enzymes that cleave this compound, such as trypsin, plasmin, and kallikrein, are key players in various physiological and pathological signaling pathways. Understanding these pathways is crucial for drug development and disease research.

Trypsin and Protease-Activated Receptor 2 (PAR2) Signaling

Trypsin is a well-known activator of PAR2, a G protein-coupled receptor involved in inflammation, pain, and tissue repair.

Plasminogen Activation System

Plasmin, a broad-spectrum serine protease, is the central enzyme of the fibrinolytic system. Its activation from the zymogen plasminogen is tightly regulated by activators like urokinase (uPA) and tissue plasminogen activator (tPA).

Kallikrein-Kinin System

Plasma kallikrein is a serine protease that, upon activation, cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator.

Conclusion

This compound and its derivatives are indispensable tools in the study of proteases. Their chromogenic nature allows for simple, sensitive, and continuous monitoring of enzyme activity, facilitating a wide range of applications from fundamental enzyme characterization to high-throughput drug screening. A thorough understanding of the kinetic parameters of these substrates with various enzymes, coupled with standardized experimental protocols, is essential for obtaining reliable and reproducible data. Furthermore, the involvement of the target proteases in critical signaling pathways underscores the importance of these substrates in advancing our understanding of human health and disease, and in the development of novel therapeutic interventions.

An In-depth Technical Guide to L-Lysine p-nitroanilide Dihydrobromide for Enzyme Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine p-nitroanilide (L-Lys-pNA) dihydrobromide is a valuable chromogenic substrate extensively utilized in enzyme kinetics studies to characterize proteases and aminopeptidases that exhibit specificity for lysine (B10760008) residues. This technical guide provides a comprehensive overview of its properties, mechanism of action, and applications. Detailed experimental protocols for its use in enzyme assays are presented, along with a compilation of relevant kinetic data. Furthermore, this guide includes visual representations of the enzymatic reaction and experimental workflow to facilitate a deeper understanding of its practical implementation in the laboratory.

Introduction

Trypsin-like serine proteases and certain aminopeptidases play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, and protein processing.[1] These enzymes exhibit high specificity, often cleaving peptide bonds at the carboxyl side of basic amino acid residues such as lysine and arginine.[1] The study of the kinetics of these enzymes is fundamental to understanding their biological function and for the development of therapeutic inhibitors.

L-Lysine p-nitroanilide (L-Lys-pNA) is a synthetic substrate designed for the continuous colorimetric assay of enzymes that recognize and cleave at lysine residues.[2] Upon enzymatic hydrolysis, the colorless substrate releases p-nitroaniline (pNA), a chromophore with a distinct yellow color that can be quantified spectrophotometrically.[3] The rate of pNA formation is directly proportional to the enzyme's activity, providing a straightforward method for determining key kinetic parameters.[3]

Physicochemical Properties

A summary of the key physicochemical properties of L-Lysine p-nitroanilide dihydrobromide is presented in Table 1.

Table 1: Physicochemical Properties of L-Lysine p-nitroanilide Dihydrobromide

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₈N₄O₃ · 2HBr | |

| Molecular Weight | 428.12 g/mol | |

| CAS Number | 40492-96-4 | |

| Appearance | White to off-white powder | |

| Purity | ≥98% (TLC) | |

| Storage Temperature | 2-8°C |

Principle of the Assay

The enzymatic assay using L-Lys-pNA is based on the hydrolysis of the amide bond linking the L-lysine residue to the p-nitroaniline moiety. This reaction is catalyzed by enzymes with specificity for lysine at the P1 position. The cleavage of this bond releases p-nitroaniline, which exhibits a strong absorbance at approximately 405-410 nm. The reaction can be continuously monitored by measuring the increase in absorbance at this wavelength over time.

Figure 1: Enzymatic hydrolysis of L-Lysine p-nitroanilide.

Experimental Protocols

This section provides detailed methodologies for performing enzyme kinetic assays using L-Lysine p-nitroanilide dihydrobromide. The following protocols are generalized and may require optimization depending on the specific enzyme and experimental conditions.

Reagent Preparation

-

Assay Buffer: The choice of buffer is critical and depends on the optimal pH for the enzyme of interest. A common buffer for trypsin-like proteases is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM CaCl₂.[4] For lysine aminopeptidases, a Tris-HCl buffer at pH 7.5 may be suitable.[3]

-

Substrate Stock Solution: Prepare a stock solution of L-Lysine p-nitroanilide dihydrobromide in a suitable solvent such as water or dimethyl sulfoxide (B87167) (DMSO). Due to potential solubility issues in aqueous buffers, a stock solution in an organic solvent is often preferred.[5] For example, a 20 mM stock solution can be prepared in DMSO. Store the stock solution at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the enzyme in a buffer that ensures its stability, such as cold 1 mM HCl for trypsin.[6] Immediately before use, dilute the enzyme stock to the desired working concentration in the cold assay buffer. The final enzyme concentration should be kept on ice.

Assay Procedure for Determining Enzyme Activity

-

Prepare the Reaction Mixture: In a suitable cuvette or microplate well, add the assay buffer and the substrate solution to achieve the desired final substrate concentration. The total volume will depend on the format of the assay (e.g., 1 mL for a standard cuvette).

-

Pre-incubation: Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C or 37°C) for a few minutes.

-

Initiate the Reaction: Add a small volume of the enzyme working solution to the reaction mixture and mix immediately by inversion or gentle pipetting.

-

Monitor Absorbance: Immediately start monitoring the increase in absorbance at 405 nm using a spectrophotometer. Record the absorbance at regular time intervals for a period sufficient to obtain a linear rate of product formation.

-

Blank Measurement: Prepare a blank reaction containing all components except the enzyme. This will account for any non-enzymatic hydrolysis of the substrate.

Figure 2: General workflow for enzyme kinetics studies.

Determination of Kinetic Parameters (Km and Vmax)

-

Perform the enzyme assay as described in section 4.2, varying the concentration of the L-Lysine p-nitroanilide substrate over a range that brackets the expected Michaelis constant (Km).

-

For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Convert the rate of change in absorbance (ΔA/min) to the rate of product formation (M/min) using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (9,900 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light.[3]

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.

Data Presentation

The following tables summarize kinetic parameters for various enzymes using L-Lysine p-nitroanilide or a closely related substrate. These values can serve as a reference for researchers designing and interpreting their own experiments.

Table 2: Kinetic Parameters for Trypsin with N-α-benzyloxycarbonyl-L-lysine-p-nitroanilide at 25°C [7]

| pH | Km (mM) | Vm (µM s⁻¹) | Vm/Km (µs⁻¹) |

| 3.13 | 34.6 ± 10.5 | 0.0768 ± 0.0207 | 2.22 ± 0.9 |

| 3.82 | 24.5 ± 9.2 | 0.388 ± 0.094 | 15.8 ± 7.0 |

| 4.40 | 13.8 ± 2.1 | 0.444 ± 0.037 | 32.3 ± 5.7 |

| 5.98 | 6.51 ± 0.95 | 0.344 ± 0.029 | 52.8 ± 8.9 |

| 6.94 | 0.512 ± 0.039 | 0.202 ± 0.005 | 395 ± 32 |

| 9.05 | 0.394 ± 0.027 | 0.182 ± 0.005 | 463 ± 34 |

Table 3: Kinetic Parameters of Aminopeptidases with L-Lysine p-nitroanilide

| Enzyme | Source | Km (mM) | Vmax | Catalytic Efficiency (Vmax/Km) | Reference(s) |

| Lysine Aminopeptidase | Kluyveromyces marxianus | 0.33 | 2.2 mM min⁻¹ per mg protein | 6.67 | [3] |

| PepN1 | Lactobacillus helveticus ATCC 12046 | 0.14 | 1552 nkat mL⁻¹ | 11.40 s⁻¹ | [2] |

Conclusion

L-Lysine p-nitroanilide dihydrobromide is a robust and convenient chromogenic substrate for the kinetic characterization of trypsin-like proteases and lysine-specific aminopeptidases. Its use in a continuous colorimetric assay allows for the straightforward determination of key kinetic parameters, which are essential for understanding enzyme function and for the development of enzyme inhibitors. The detailed protocols and compiled data in this guide provide a valuable resource for researchers in academia and the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - Kinetic parameters of PepN1 using chromogenic p-nitroanilide substrates. - Public Library of Science - Figshare [plos.figshare.com]

- 3. ovid.com [ovid.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. repo.uni-hannover.de [repo.uni-hannover.de]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Use of Lysine 4-Nitroanilide in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of Lysine (B10760008) 4-nitroanilide (L-pNA) and its derivatives in enzymatic assays. These chromogenic substrates are fundamental tools for studying the activity of various proteases, particularly those involved in critical physiological and pathological processes.

Core Principle: Chromogenic Substrate Hydrolysis

The fundamental principle of assays using Lysine 4-nitroanilide lies in the enzymatic cleavage of a peptide bond, which liberates the yellow-colored chromophore, para-nitroaniline (p-nitroaniline or pNA).[1][2] L-pNA itself is a substrate for enzymes like lysine aminopeptidase.[3] More commonly, it is the terminal molecule on a synthetic peptide designed to mimic the natural cleavage site of a specific protease.[4]

When a protease, such as trypsin or plasmin, recognizes and cleaves the peptide sequence, the amide bond between the C-terminal lysine (or other specified amino acid) and the pNA molecule is hydrolyzed.[1][5] The colorless substrate is thus converted into two products: the peptide fragment and the free pNA. This liberated pNA has a distinct absorbance maximum, allowing for its quantification using a spectrophotometer. The rate of pNA formation is directly proportional to the enzyme's activity.[6][7]

Key Enzymes and Substrates

A variety of synthetic substrates incorporating pNA are used to measure the activity of specific serine proteases. The peptide sequence dictates the substrate's specificity.

-

Trypsin and Trypsin-like Enzymes: These enzymes cleave peptide chains at the carboxyl side of lysine and arginine residues.[5] A common substrate is Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPA).[8][9]

-

Plasmin: A key enzyme in the fibrinolytic system, plasmin is a serine protease that cleaves fibrin.[10] Its activity can be measured using substrates like H-D-Valyl-L-leucyl-L-lysine-p-nitroanilide (S-2251).[11][12]

-

Urokinase-type Plasminogen Activator (uPA): uPA converts plasminogen to active plasmin.[6] Its activity is often measured in a coupled assay where the generated plasmin cleaves a chromogenic substrate.[6][13] A direct substrate for urokinase is pyro-Glu-Gly-Arg-pNA (S-2444).[13]

-

Lysine Aminopeptidase: This enzyme specifically cleaves lysine residues from the N-terminus of peptides. L-Lysine 4-nitroanilide can be used directly as its substrate.[3][14]

Quantitative Data and Reaction Parameters

The efficiency of these assays depends on several factors, including substrate concentration, pH, and temperature. Kinetic parameters like the Michaelis constant (Km) and maximal velocity (Vmax) are crucial for assay design and interpretation.

| Enzyme | Substrate | Optimal pH | Detection λ (nm) | Molar Extinction Coefficient (ε) of pNA (M⁻¹cm⁻¹) | Kinetic Parameters (Example) |

| Trypsin | Nα-Benzoyl-L-arginine 4-nitroanilide (BAPA) | 8.0 - 8.2[15][16] | 405 - 410[5][17] | ~8,800 at 410 nm[17] | Km: 0.394 mM (pH 9.05, 25°C for Z-Lys-pna)[18] |

| Plasmin | H-D-Val-Leu-Lys-pNA (S-2251) | 7.5 | 405 | ~10,000 - 10,500 | Varies with conditions |

| Urokinase | pyro-Glu-Gly-Arg-pNA (S-2444) | 8.8[13] | 405[13][19] | Not specified | Activity often measured in Ploug or CTA units[13] |

Note on pNA Absorbance: The liberated p-nitroaniline is typically measured at 405 nm or 410 nm.[5][7][17] This is a practical choice to minimize absorbance overlap between the substrate and the product.[20] The molar extinction coefficient of pNA can be influenced by solution composition, such as ionic strength.[21] For precise calculations, it is often recommended to generate a pNA standard curve under the specific assay conditions.[5]

Detailed Experimental Protocol: General Trypsin Activity Assay

This protocol provides a generalized methodology for determining trypsin activity in a 96-well microplate format. Optimization may be required for specific sample types and experimental goals.

A. Reagents and Materials

-

Trypsin Assay Buffer: e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

-

Trypsin Substrate: e.g., Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPA), prepared as a stock solution in DMSO (e.g., 50 mg/ml) and then diluted in the assay buffer to the desired working concentration.[2]

-

Trypsin Standard: A purified trypsin solution of known concentration for generating a standard curve. Dilute in 0.001 N HCl for stability.[16]

-

pNA Standard: A 5 mM p-nitroaniline stock solution for standard curve generation and conversion of absorbance to moles of product.[5]

-

Stop Solution (Optional for endpoint assays): 20-30% Acetic Acid or Citric Acid.[17][19]

-

Sample: Cell/tissue lysate, serum, plasma, or other biological fluids.[5]

-

96-well flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

B. Experimental Workflow

C. Assay Procedure

-

Prepare pNA Standard Curve: In the microplate, add 0, 2, 4, 6, 8, and 10 µL of the 5 mM pNA standard to separate wells. Adjust the volume in each well to 100 µL with assay buffer. This will generate standards of 0, 10, 20, 30, 40, and 50 nmoles/well.

-

Prepare Samples: Dilute your samples (e.g., cell lysate, 10-200 µg per well) to a final volume of 75 µL with ddH₂O or assay buffer in separate wells.[5] Include a positive control (trypsin standard) and a negative/blank control (75 µL ddH₂O or buffer).[5]

-

Initiate Reaction: Add 20 µL of 5X Trypsin Assay Buffer and 5 µL of the Trypsin Substrate to each well, bringing the final reaction volume to 100 µL.[5] Mix thoroughly.

-

Incubation and Measurement:

-

Kinetic Assay (Recommended): Immediately place the plate in a microplate reader pre-set to the desired temperature (e.g., 25°C). Measure the absorbance at 405 nm every 1-3 minutes for 15-120 minutes.[22]

-

Endpoint Assay: Incubate the plate at a controlled temperature for a fixed period (e.g., 60 minutes).[5] Stop the reaction by adding 50-100 µL of stop solution. Read the final absorbance at 405 nm.

-

-

Data Analysis:

-

Plot the pNA standard curve (Absorbance vs. nmoles of pNA). Determine the equation of the line (y = mx + c).

-

For each sample, calculate the rate of reaction (ΔA₄₀₅/min) from the linear portion of the kinetic curve.[4]

-

Subtract the rate of the blank control from all sample readings.

-

Convert the ΔA₄₀₅/min to nmoles/min using the standard curve's slope.

-

Calculate the trypsin activity using the following formula: Activity (mU/mL or U/mg) = (nmoles of pNA generated per min) / (Volume or mass of sample)

-

Applications in Research and Drug Development

-

Enzyme Kinetics: Determining Km and Vmax to characterize enzyme behavior.[15]

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors for drug discovery.

-

Diagnostics: Measuring protease activity in biological samples, which can be indicative of certain diseases like pancreatitis or be used to monitor fibrinolysis.[5][10]

-

Quality Control: Assessing the activity and purity of enzyme preparations in industrial and research settings.[23]

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. sciencellonline.com [sciencellonline.com]

- 6. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit (ab108915) | Abcam [abcam.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. N-ALPHA-BENZOYL-L-ARGININE P-NITROANILIDE HYDROCHLORIDE [biosynth.com]

- 9. thomassci.com [thomassci.com]

- 10. Plasminogen Assays [practical-haemostasis.com]

- 11. A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. endotell.ch [endotell.ch]

- 13. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 14. Purification and characterization of a lysine-p-nitroanilide hydrolase, a broad specificity aminopeptidase, from the cytoplasm of Lactococcus lactis subsp. cremoris AM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide [pubmed.ncbi.nlm.nih.gov]

- 16. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 17. Purification and characterization of trypsin from Luphiosilurus alexandri pyloric cecum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. coachrom.com [coachrom.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chondrex.com [chondrex.com]

- 23. quadratech.co.uk [quadratech.co.uk]

An In-depth Technical Guide to Lysine 4-nitroanilide for Graduate Students

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine 4-nitroanilide and its derivatives are invaluable chromogenic substrates in biochemical and medical research, primarily for the characterization of proteolytic enzymes that exhibit specificity for lysine (B10760008) residues. This technical guide provides a comprehensive overview of Lysine 4-nitroanilide, its chemical properties, and its application in enzyme kinetics and drug discovery. The enzymatic hydrolysis of the amide bond in this compound by proteases such as trypsin and lysine aminopeptidase (B13392206) releases the yellow chromophore, p-nitroaniline. The rate of formation of p-nitroaniline, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. This allows for the precise determination of enzyme kinetics and the screening of potential inhibitors.

Core Properties and Data

A foundational understanding of the physicochemical properties of L-Lysine 4-nitroanilide is essential for its effective use in experimental settings. The most commonly used form is the dihydrobromide salt, which enhances its solubility in aqueous solutions.

Physicochemical Properties of L-Lysine 4-nitroanilide Dihydrobromide

| Property | Value | Reference |

| CAS Number | 40492-96-4 | [1] |

| Molecular Formula | C₁₂H₁₈N₄O₃ · 2HBr | [1] |

| Molecular Weight | 428.12 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity | ≥98% | [1] |

| Storage Temperature | 2-8°C |

Molar Extinction Coefficient of p-nitroaniline

The quantification of enzymatic activity using this compound is dependent on the molar extinction coefficient of the product, p-nitroaniline.

| Wavelength | Molar Extinction Coefficient (ε) | Solvent/Buffer Conditions |

| 405 nm | 9,960 M⁻¹cm⁻¹ | Not specified |

| 410 nm | 8,800 M⁻¹cm⁻¹ | pH 7.8-8.2 (Tris-HCl buffer) |

Note: The molar extinction coefficient of p-nitroaniline can be influenced by pH.

Enzyme Kinetics with this compound and its Derivatives

This compound is a substrate for a variety of proteases. The kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), are crucial for characterizing enzyme-substrate interactions and for the screening of enzyme inhibitors.

Kinetic Parameters for Lysine Aminopeptidase with L-Lysine-p-nitroanilide

| Enzyme | Kₘ | Vₘₐₓ |

| Lysine aminopeptidase from Kluyveromyces marxianus | 0.33 mM | 2.2 µmol min⁻¹ mg⁻¹ |

pH-Dependent Kinetic Parameters for Trypsin with N-α-benzyloxycarbonyl-L-lysine p-nitroanilide[3][4]

| pH | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| 5.98 | 6.51 ± 0.95 | - | 5.28 x 10¹ |

| 6.94 | 0.512 ± 0.039 | - | 3.95 x 10² |

| 9.05 | 0.394 ± 0.027 | 0.182 ± 0.005 | 4.63 x 10² |

These values were determined for the N-α-benzyloxycarbonyl derivative of L-lysine p-nitroanilide.

Experimental Protocols

The following is a generalized protocol for a colorimetric enzyme assay using L-Lysine 4-nitroanilide. This protocol can be adapted for various enzymes and experimental conditions.

General Protocol for a Trypsin Assay

Materials:

-

L-Lysine 4-nitroanilide dihydrobromide

-

Trypsin (e.g., bovine pancreas trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂)

-

Stop Solution (e.g., 30% acetic acid)

-

Microplate reader or spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of L-Lysine 4-nitroanilide in the assay buffer. The final concentration in the assay will depend on the Kₘ of the enzyme.

-

Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).

-

Dilute the trypsin stock solution to the desired working concentration in the assay buffer just before use.

-

-

Assay Setup:

-

Add the assay buffer to each well of the microplate.

-

Add the L-Lysine 4-nitroanilide solution to each well.

-

Include control wells:

-

Blank: Contains all components except the enzyme.

-

Negative Control: Contains all components except the substrate.

-

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the diluted trypsin solution to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

Monitor the absorbance at 405 nm at regular time intervals (kinetic assay) or after a fixed incubation time (endpoint assay).

-

-

Data Analysis:

-

For a kinetic assay, determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

-

For an endpoint assay, stop the reaction by adding the stop solution and measure the final absorbance.

-

Calculate the concentration of p-nitroaniline produced using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline, c is the concentration, and l is the path length of the cuvette or well.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under specified conditions.

-

Visualizing Key Processes

To aid in the understanding of the application of this compound, the following diagrams illustrate the enzymatic reaction and a typical experimental workflow.

Conclusion

L-Lysine 4-nitroanilide is a versatile and indispensable tool for researchers in biochemistry, molecular biology, and drug development. Its chromogenic properties provide a straightforward and reliable method for studying the kinetics of lysine-specific proteases and for high-throughput screening of potential therapeutic agents. A thorough understanding of its chemical properties and the principles of its use in enzymatic assays, as outlined in this guide, is paramount for obtaining accurate and reproducible results.

References

The Structure-Activity Relationship of Lysine 4-Nitroanilide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine (B10760008) 4-nitroanilide (L-pNA) is a chromogenic substrate widely employed in biochemical and clinical assays to determine the activity of various proteases. Its structure, comprising a lysine residue linked to a p-nitroaniline moiety via an amide bond, allows for the spectrophotometric detection of enzymatic hydrolysis. Cleavage of this bond by a suitable enzyme releases p-nitroaniline, a yellow-colored compound with a maximum absorbance at approximately 405 nm. The rate of p-nitroaniline formation is directly proportional to the enzymatic activity, providing a convenient method for enzyme kinetics and inhibitor screening. This guide delves into the core principles of the structure-activity relationship (SAR) of Lysine 4-nitroanilide, presenting quantitative data, detailed experimental protocols, and a visualization of a relevant signaling pathway.

Structure and Properties

This compound is a synthetic molecule designed to mimic a natural peptide substrate. The lysine residue provides specificity for enzymes that recognize and cleave at the C-terminus of lysine, such as trypsin-like serine proteases and certain aminopeptidases. The p-nitroanilide group serves as a reporter. The key structural features influencing its activity as a substrate include the L-configuration of the lysine, the free ε-amino group of the lysine side chain, and the amide bond susceptible to enzymatic cleavage.

Quantitative Data on Enzyme-Substrate and Enzyme-Inhibitor Interactions

The interaction of this compound and its analogs with various enzymes has been quantitatively characterized. The following tables summarize key kinetic and inhibition constants.

Table 1: Kinetic Parameters of Enzymes with this compound and its Analogs

| Enzyme | Substrate | K_m_ (mM) | V_max_ (mM min^-1^ mg^-1^) | k_cat_ (s^-1^) | k_cat_/K_m_ (M^-1^ s^-1^) | Conditions |

| Lysine aminopeptidase (B13392206) (Kluyveromyces marxianus) | L-Lysine-p-nitroanilide | 0.33 | 2.2 | - | - | pH 7.0, 45°C[1] |

| Trypsin (bovine) | N-α-benzyloxycarbonyl-L-lysine-p-nitroanilide | 0.512 ± 0.039 | - | 0.202 ± 0.005 (μM s⁻¹) | 395 ± 32 | pH 6.94, 25°C |

| Trypsin (bovine) | N-α-benzyloxycarbonyl-L-lysine-p-nitroanilide | 0.394 ± 0.027 | - | 0.182 ± 0.005 (μM s⁻¹) | 463 ± 34 | pH 9.05, 25°C |

| Human Tissue Kallikrein | D-Valyl-L-leucyl-L-arginine 4-nitroanilide | 0.012 ± 0.0008 | - | 0.807 ± 0.017 | 67250 | pH 9.0, 37°C[2][3] |

| Leukotriene A4 Hydrolase (aminopeptidase activity) | L-Lysine-p-nitroanilide | 0.156 | 0.05 (μmol/min/mg) | - | - | Not specified[4] |

Table 2: Inhibition of Enzymes Utilizing this compound or Similar Substrates

| Enzyme | Inhibitor | Substrate | Inhibition Type | K_i_ | IC_50_ | Notes |

| Lysine-p-nitroanilide hydrolase (Lactococcus lactis) | Bestatin (B1682670) | Lysyl-p-nitroanilide | - | - | - | Almost completely inhibited[5] |

| Lysine-p-nitroanilide hydrolase (Lactococcus lactis) | Puromycin | Lysyl-p-nitroanilide | - | - | - | Almost completely inhibited[5] |

| Lysine-p-nitroanilide hydrolase (Lactococcus lactis) | EDTA | Lysyl-p-nitroanilide | - | - | - | Almost completely inhibited[5] |

| Leukotriene A4 Hydrolase (aminopeptidase activity) | Bestatin | L-Lysine-p-nitroanilide | Reversible | 172 nM | - | [4] |

| NIH/3T3 Cells | Puromycin | - | Cytotoxicity | - | 3.96 µM | Reflects inhibition of protein synthesis[6] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Chromogenic Protease Assay

This protocol can be adapted for various proteases that cleave this compound.

1. Reagent Preparation:

- Assay Buffer: Prepare a buffer appropriate for the specific enzyme being assayed (e.g., 50 mM Tris-HCl, pH 8.0). The optimal pH and buffer composition may vary.

- Substrate Stock Solution: Dissolve this compound dihydrobromide in the assay buffer or a suitable solvent like DMSO to a stock concentration (e.g., 10 mM). Store protected from light.

- Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer and store on ice. The final concentration in the assay will need to be optimized.

- Inhibitor Stock Solution (if applicable): Dissolve the inhibitor in a suitable solvent to a stock concentration.

2. Assay Procedure (96-well plate format):

- Add a defined volume of assay buffer to each well of a 96-well microplate.

- Add the enzyme solution to the appropriate wells. Include control wells without the enzyme to measure non-enzymatic substrate hydrolysis.

- If screening for inhibitors, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at the assay temperature.

- Initiate the reaction by adding the this compound substrate solution to each well. The final substrate concentration should be optimized, typically around the K_m_ value.

- Immediately place the plate in a microplate reader pre-set to the assay temperature (e.g., 37°C).

- Monitor the increase in absorbance at 405 nm over time. Take readings at regular intervals (e.g., every 30-60 seconds) for a defined period.

3. Data Analysis:

- Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each well.

- Subtract the rate of the no-enzyme control from the rates of the enzyme-containing wells.

- To determine kinetic parameters (K_m_ and V_max_), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

- For inhibitor studies, calculate the percent inhibition and determine the IC_50_ or K_i_ value.

Experimental Workflow for a Chromogenic Protease Assay

Caption: A typical workflow for a chromogenic protease assay using this compound.

Signaling Pathway Involvement: AMPK Activation

Recent studies have shown that metabolites of this compound can induce cellular stress, leading to the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a crucial sensor of cellular energy status and plays a central role in regulating metabolism.

AMPK Signaling Pathway Activated by Cellular Stress

Caption: Activation of the AMPK signaling pathway by cellular stress induced by this compound metabolites.

Conclusion

This compound remains a valuable tool in protease research due to its well-defined structure-activity relationship. The specificity provided by the lysine residue, coupled with the chromogenic properties of the p-nitroanilide group, allows for sensitive and quantitative measurement of enzyme activity. Understanding the kinetic parameters of its interaction with various enzymes and the protocols for its use is essential for researchers in drug discovery and diagnostics. Furthermore, the elucidation of its effects on cellular signaling pathways, such as the activation of AMPK, opens new avenues for investigating the broader biological consequences of protease activity and its modulation.

References

- 1. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Leukotriene A4 hydrolase. Inhibition by bestatin and intrinsic aminopeptidase activity establish its functional resemblance to metallohydrolase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and characterization of a lysine-p-nitroanilide hydrolase, a broad specificity aminopeptidase, from the cytoplasm of Lactococcus lactis subsp. cremoris AM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Lysine (B10760008) 4-nitroanilide

Introduction: L-Lysine 4-nitroanilide (Lys-pNA), typically available as a dihydrochloride (B599025) or dihydrobromide salt, is a chromogenic substrate extensively used in biochemistry and drug discovery. Its primary application lies in the quantitative determination of the activity of various proteases, such as plasmin and aminopeptidases. Enzymatic cleavage of the amide bond between the lysine residue and the 4-nitroaniline (B120555) moiety releases the yellow-colored p-nitroaniline (pNA), which can be readily quantified by spectrophotometry at approximately 405 nm. This guide provides a comprehensive overview of the chemical synthesis, purification, and detailed characterization of this vital research tool.

Synthesis of L-Lysine 4-nitroanilide

The synthesis of L-Lysine 4-nitroanilide is a multi-step process that requires the strategic use of protecting groups to ensure regioselective amide bond formation. The most common route involves the orthogonal protection of the α- and ε-amino groups of L-lysine, followed by coupling with 4-nitroaniline and subsequent deprotection. The Nα-tert-butyloxycarbonyl (Boc) and Nε-benzyloxycarbonyl (Z) protecting groups are ideal for this purpose.

Synthesis Workflow Diagram

The overall synthetic pathway is illustrated below, starting from L-lysine and proceeding through protected intermediates to the final product salt.

Experimental Protocol: Synthesis

This protocol is based on established methods for peptide synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Nα-Boc-Nε-Z-L-Lysine This doubly protected lysine derivative is the key starting material for the coupling reaction. It can be synthesized from L-lysine or purchased commercially. The synthesis involves the selective protection of the ε-amino group with the Z-group, followed by the protection of the α-amino group with the Boc-group.

Step 2: Coupling of Nα-Boc-Nε-Z-L-Lysine with 4-nitroaniline

-

Activation: Dissolve Nα-Boc-Nε-Z-L-Lysine (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

-

Add N-Hydroxybenzotriazole (HOBt) (1.1 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.). Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

Coupling: In a separate flask, dissolve 4-nitroaniline (1.0 eq.) in the same solvent. Add this solution dropwise to the activated lysine solution at 0 °C.

-

Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

-

Work-up: Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, dilute the mixture with ethyl acetate (B1210297). Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, Nα-Boc-Nε-Z-L-Lysine 4-nitroanilide (Boc-Lys(Z)-pNA).

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.

Step 3: Deprotection to Yield L-Lysine 4-nitroanilide Dihydrobromide

-

Cleavage: Dissolve the purified Boc-Lys(Z)-pNA in a minimal amount of glacial acetic acid.

-

Add a solution of 33% HBr in acetic acid (a 5-10 fold molar excess). This single reagent cleaves both the Boc and Z protecting groups. The reaction is typically vigorous and should be performed with caution in an ice bath.

-

Stir the mixture at room temperature for 1-2 hours. Monitor deprotection by TLC or HPLC.

-

Isolation: Upon completion, precipitate the product by adding a large volume of cold, anhydrous diethyl ether.

-

Collect the precipitate by filtration, wash thoroughly with diethyl ether to remove residual acid and benzyl bromide.

-

Dry the resulting white to off-white powder under vacuum to yield L-Lysine 4-nitroanilide dihydrobromide.

Characterization of Lysine 4-nitroanilide

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compound.

Characterization Workflow Diagram

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for the protected intermediate and the final product.

Table 1: Physicochemical Properties

| Compound | Formula | MW ( g/mol ) | Appearance | Melting Point (°C) | Purity | CAS No. |

| Boc-Lys(Z)-pNA | C₂₅H₃₂N₄O₇ | 500.54 | White to off-white powder | 106 - 118 | ≥99% (HPLC) | 51078-31-0 |

| Lys-pNA·2HBr | C₁₂H₁₈N₄O₃·2HBr | 428.12 | White to off-white powder | N/A | ≥98% (TLC) | 40492-96-4 |

[Data sourced from commercial suppliers].[1]

Table 2: Spectroscopic Characterization Data (Expected)

| Technique | Compound | Expected Key Signals / Values |

| ¹H NMR | Lys-pNA·2HBr | Aromatic: δ 8.2 (d, 2H, Ar-H ortho to NO₂), δ 7.8 (d, 2H, Ar-H meta to NO₂). Lysine Backbone: δ 4.0-4.2 (m, 1H, α-CH), δ 3.0 (t, 2H, ε-CH₂), δ 1.5-2.0 (m, 6H, β,γ,δ-CH₂). Amine/Amide: Broad signals for NH₃⁺, NH₂⁺, and amide NH. |

| ¹³C NMR | Lys-pNA·2HBr | Carbonyl: δ ~170 ppm. Aromatic: δ ~120-150 ppm. Lysine Backbone: δ ~55 ppm (α-C), δ ~40 ppm (ε-C), δ ~20-30 ppm (β,γ,δ-C). |

| ESI-MS | Lys-pNA | [M+H]⁺: Expected at m/z 267.1. [M+Na]⁺: Expected at m/z 289.1. |

| UV-Vis | p-Nitroaniline | λmax: ~405 nm (in assay buffer after enzymatic cleavage). |

Experimental Protocols: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the final product.

-

Protocol:

-

Dissolve 5-10 mg of L-Lysine 4-nitroanilide dihydrobromide in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Analyze the spectra to confirm the presence of all expected proton and carbon signals, including the characteristic aromatic signals of the p-nitroaniline group and the aliphatic signals of the lysine side chain.

-

2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the synthesized compound.

-

Protocol:

-

Prepare a dilute solution (approx. 10-50 µM) of the sample in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode Electrospray Ionization (ESI).

-

Infuse the solution directly into the ESI-MS source or inject it via an HPLC system.

-

Acquire the mass spectrum in the positive ion mode.

-

Identify the protonated molecular ion peak [M+H]⁺ corresponding to the mass of the free base (266.14 Da).

-

3. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final product.

-

Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient suitable for eluting polar compounds, for example, 5% to 50% B over 20 minutes.[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or 315 nm.

-

Analysis: Dissolve a small amount of the sample in the mobile phase, inject, and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Application in Enzymatic Assays

The primary utility of Lys-pNA is as a chromogenic substrate to measure protease activity. The workflow for a typical assay is straightforward.

Enzymatic Assay Workflow Diagram

Experimental Protocol: General Protease Assay

-

Objective: To determine the activity of a lysine-specific protease.

-

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Substrate Stock: Prepare a concentrated stock solution of L-Lysine 4-nitroanilide dihydrobromide in the assay buffer (e.g., 10 mM).

-

Enzyme Solution: Prepare serial dilutions of the protease in cold assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to each well.

-

Add the enzyme solution to the test wells and an equal volume of buffer to the blank (negative control) wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37 °C) for 5 minutes.

-

Initiate the reaction by adding the Lys-pNA substrate solution to all wells to a final concentration of ~1 mM.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-set to the reaction temperature.

-

Measure the increase in absorbance at 405 nm every minute for 15-30 minutes (kinetic assay).

-

-

Data Analysis:

-

Determine the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.

-

Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline is approximately 10,600 M⁻¹cm⁻¹ at pH 7.5.

-

-

References

An In-depth Technical Guide to the Physical and Chemical Properties of Lysine 4-nitroanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine 4-nitroanilide is a chromogenic substrate extensively utilized in biochemical assays to determine the activity of various enzymes, particularly those with trypsin-like specificity that cleave peptide bonds C-terminal to lysine (B10760008) residues. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its use, and visualizations of the underlying enzymatic reaction and experimental workflow. The information presented herein is intended to support researchers in the effective application of this substrate in drug discovery and other life science research.

Core Physical and Chemical Properties

L-Lysine 4-nitroanilide is most commonly available as a dihydrobromide salt, which enhances its stability and solubility in aqueous solutions. The key physical and chemical properties are summarized below for easy reference.

| Property | Value | Citation(s) |

| Chemical Name | L-Lysine 4-nitroanilide dihydrobromide | [1][2] |

| Synonyms | L-Lysine-p-nitroanilide dihydrobromide, H-Lys-pNA·2HBr | [1][2] |

| CAS Number | 40492-96-4 | [1][3] |

| Molecular Formula | C₁₂H₁₈N₄O₃ · 2HBr | [1][3] |

| Molecular Weight | 428.12 g/mol | [1][3] |

| Appearance | White to off-white or light yellow powder | [3][4] |

| Melting Point | A related compound, L-lysine, has a melting point of 214-216 °C (decomposes). The melting point for a protected derivative, Nα-Boc-Nε-Z-L-lysine 4-nitroanilide, is 106-118 °C. The exact melting point of the dihydrobromide salt is not readily available in the provided search results. | [4][5] |

| Solubility | While specific quantitative data is not available, it is used to prepare aqueous solutions for enzyme assays. General information for L-lysine hydrochloride indicates solubility in water > dimethyl sulfoxide (B87167) > glycol > methanol (B129727) > ethanol. | [6] |

| Storage Temperature | 2-8°C | [3] |

| Purity | ≥98% (TLC) | [1] |

Chemical Structure

Caption: Chemical structure of L-Lysine 4-nitroanilide.

Principle of Use: Chromogenic Substrate for Enzyme Assays

L-Lysine 4-nitroanilide serves as a chromogenic substrate for enzymes that exhibit specificity for cleaving peptide bonds at the carboxyl side of a lysine residue. The fundamental principle of its use in enzymatic assays is the enzymatic hydrolysis of the amide bond linking the lysine residue to the 4-nitroaniline (B120555) moiety. This cleavage releases 4-nitroaniline (p-nitroaniline), a yellow-colored product that can be quantified spectrophotometrically.[2][7] The rate of formation of p-nitroaniline is directly proportional to the enzymatic activity under appropriate assay conditions.

The concentration of the liberated p-nitroaniline is determined by measuring the absorbance at or near its absorption maximum of 405 nm. The enzymatic activity can then be calculated using the Beer-Lambert law, which relates absorbance to concentration.

Experimental Protocols